molecular formula C11H6ClF5O2 B13725762 (4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid

(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid

Cat. No.: B13725762
M. Wt: 300.61 g/mol
InChI Key: UJZULSRRVOMZNX-DUXPYHPUSA-N
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Description

(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a chloro group at the fourth position and a pentafluoroethyl group at the third position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and pentafluoroethyl iodide.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-chlorobenzaldehyde and pentafluoroethyl iodide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with malonic acid in the presence of a catalyst such as piperidine to form the desired this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid involves its interaction with specific molecular targets and pathways. The chloro and pentafluoroethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro)-3-(trifluoromethyl)-(E)-cinnamic acid
  • (4-Chloro)-3-(difluoromethyl)-(E)-cinnamic acid
  • (4-Chloro)-3-(fluoromethyl)-(E)-cinnamic acid

Uniqueness

(4-Chloro)-3-(pentafluoroethyl)-(E)-cinnamic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with fewer fluorine atoms.

Properties

Molecular Formula

C11H6ClF5O2

Molecular Weight

300.61 g/mol

IUPAC Name

(E)-3-[4-chloro-3-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H6ClF5O2/c12-8-3-1-6(2-4-9(18)19)5-7(8)10(13,14)11(15,16)17/h1-5H,(H,18,19)/b4-2+

InChI Key

UJZULSRRVOMZNX-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)C(C(F)(F)F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C(C(F)(F)F)(F)F)Cl

Origin of Product

United States

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